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molecular formula C17H15N3 B3151064 3-Benzyl-5-phenylpyrazin-2-amine CAS No. 70217-86-6

3-Benzyl-5-phenylpyrazin-2-amine

Cat. No. B3151064
M. Wt: 261.32 g/mol
InChI Key: HNGMHWCZZWCBON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08669103B2

Procedure details

A round bottomed flask was charged with 5 g (33.5 mmol) of 2-isonitrosoacetophenone, 6.7 g (36.8 mmol) of 2-amino-3-phenylpropanenitrile hydrochloride and 100 mL of dry pyridine. The mixture was cooled to −20° C. and 4.6 mL (40.0 mmol) of TiCl4 was added dropwise. The reaction was kept at −20° C. for 30 min and heated to 80° C. for 2.5 hrs. The solvent was evaporated, and the residue taken up in 1 L of DCM. This solution was washed with saturated NaHCO3 and brine. All volatiles were evaporated, and the residue redissolved in ethanol (400 mL). Raney Ni (2.0 g, aqueous suspension) was added, and the reaction allowed to stir for 5 days under 1 atm of hydrogen. The mixture was passed through celite, and volatiles removed. The residue was chromatographed on silica gel (heptanes/DCM) to give 2.5 g (29%) of 2-amino-3-benzyl-5-phenylpyrazine.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
4.6 mL
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([C:7](/[CH:9]=[N:10]/O)=O)=[CH:3][CH:2]=1.Cl.[NH2:13][CH:14]([CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[C:15]#[N:16]>Cl[Ti](Cl)(Cl)Cl.N1C=CC=CC=1>[NH2:16][C:15]1[C:14]([CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[N:13][C:7]([C:4]2[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=2)=[CH:9][N:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1=CC=C(C=C1)C(=O)/C=N/O
Name
Quantity
6.7 g
Type
reactant
Smiles
Cl.NC(C#N)CC1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
4.6 mL
Type
catalyst
Smiles
Cl[Ti](Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
to stir for 5 days under 1 atm of hydrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 80° C. for 2.5 hrs
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
WASH
Type
WASH
Details
This solution was washed with saturated NaHCO3 and brine
CUSTOM
Type
CUSTOM
Details
All volatiles were evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue redissolved in ethanol (400 mL)
ADDITION
Type
ADDITION
Details
Raney Ni (2.0 g, aqueous suspension) was added
CUSTOM
Type
CUSTOM
Details
removed
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel (heptanes/DCM)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=NC=C(N=C1CC1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 28.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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